6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with potential applications in scientific research. It is also known by its chemical abbreviation, ETPI. This compound belongs to the class of purines and has been found to have interesting biochemical and physiological properties.
Scientific Research Applications
Synthesis and Derivatives
Several studies focus on the synthesis of imidazole derivatives and their potential applications. For example, Fandy (2000) described the preparation of imidazonaphthothiazole derivatives through the treatment of 2-aminonaphtho[2,3-d]-thiazole-4,9-dione with phenacyl bromide among other reagents, highlighting the versatility of these compounds in heterocyclic chemistry R. Fandy, 2000. Similarly, Rajitha et al. (2016) synthesized novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and evaluated their antimicrobial activity, demonstrating the potential biomedical applications of such derivatives G. Rajitha, V. Ravibabu, G. Ramesh, B. Rajitha, 2016.
Biological Activity
The biological activities of related compounds have been a subject of interest. Alves et al. (1994) explored the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs, which are crucial in the development of drugs targeting various diseases M. Alves, M. F. Proença, B. Booth, 1994. Moreover, Wiglenda et al. (2005) synthesized 1H-imidazoles and tested their biological activity, indicating a structure-activity relationship that could be beneficial in designing estrogen receptor ligands and cyclooxygenase inhibitors T. Wiglenda, I. Ott, B. Kircher, P. Schumacher, D. Schuster, T. Langer, R. Gust, 2005.
Chemical Properties and Synthesis Techniques
Research on the synthesis techniques and chemical properties of imidazole derivatives provides a foundation for further exploration of compounds like 6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione. Bayat et al. (2016) detailed a one-pot multicomponent synthesis of benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives, showcasing the chemical versatility and potential application of these compounds in creating bioactive heterocycles M. Bayat, F. Hosseini, B. Notash, 2016.
properties
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-23-12(2)13(3)25-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-15(26)14-9-7-6-8-10-14/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSOENADOKXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.